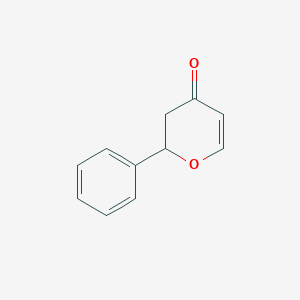
2-Phenyl-2H-pyran-4(3H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure for “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Chemical Reactions Analysis
Information on the specific chemical reactions involving “this compound” is not available in the sources I found .Applications De Recherche Scientifique
Reactions and Synthesis
- Chemical Reactions : 6-Phenyl-2H-pyran-2-one, a related compound, undergoes nitration and ring-opening reactions under specific conditions, leading to various derivatives like 3-nitro-6-phenyl-2H-pyran-2-one and 4-benzoylcrotonic esters (Zakharkin & Sorokina, 1965).
- Microwave-Mediated Synthesis : Another derivative, 3,4,4a,11a-Tetrahydro-5-phenyl-2H-indeno[1,2-b]pyrano[3,2-e]pyran-6(5H)-one, was synthesized under microwave conditions, indicating a potential for efficient synthesis methods (Sharma et al., 2007).
Structural and Molecular Analysis
- Crystal Structure Analysis : The crystal structure of Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate was studied, revealing insights into molecular interactions and conformations (Sharmila et al., 2016).
- Molecular Structures : Various compounds such as 5-Amino-7-(4-bromophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide have been characterized to understand their molecular and crystal structures (Yu et al., 2010).
Applications
- Antimicrobial Properties : Derivatives of 2H-pyran-3(6H)-one, including phenylthio and benzenesulfonyl substituents, exhibit significant activity against gram-positive bacteria (Georgiadis et al., 1992).
- Anti-corrosion Performance : Pyran-2-one derivatives have shown potential as corrosion inhibitors for mild steel in acidic mediums, an application with significant industrial relevance (El Hattak et al., 2021).
Photochromic and Redox Properties
- Photochromic Compound Study : A novel photochromic compound, 3, 3-(2, 4-dimethoxy-phenyl)-3H-naphtho[2, 1-b]pyran, was synthesized, offering insights into molecular self-assembly and potential applications in photochromism (Tan et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYTHOMODNQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

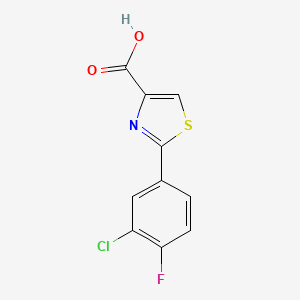
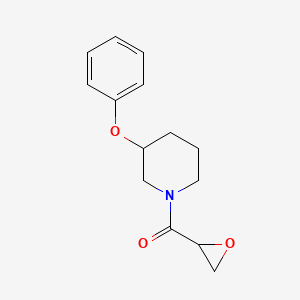


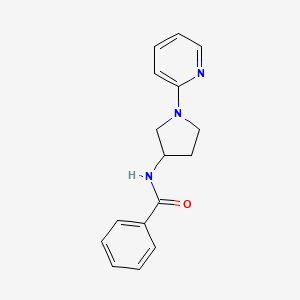

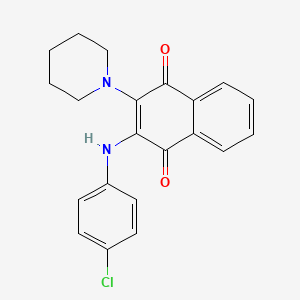
![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)
![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)
